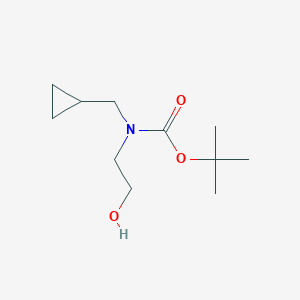
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit CK2, which is overexpressed in many cancer types.
Wirkmechanismus
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate selectively inhibits protein kinase CK2, which is overexpressed in many cancer types. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate leads to the disruption of these processes and ultimately results in the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its selectivity for CK2. This allows for specific inhibition of CK2 without affecting other kinases. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have low toxicity in normal cells. One limitation of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research. One area of interest is the development of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate as a combination therapy with other cancer treatments. Additionally, there is potential for the use of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Further studies are needed to fully understand the potential of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in these areas.
In conclusion, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a selective inhibitor of protein kinase CK2 that has potential for use in cancer therapy. Its ability to inhibit CK2, which is overexpressed in many cancer types, has been shown to inhibit cancer cell growth and enhance the efficacy of other cancer therapies. While there are limitations to its use in lab experiments, there are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research that warrant further investigation.
Synthesemethoden
The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 2-bromoethyl alcohol in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group and obtain tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(6-7-13)8-9-4-5-9/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMZEGWQFOQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

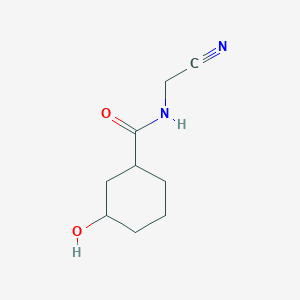
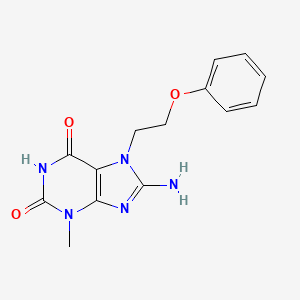
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
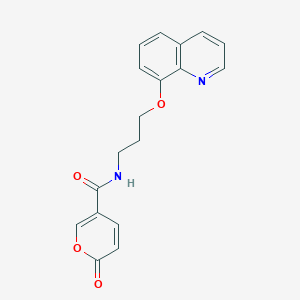
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)
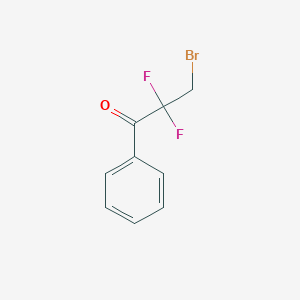
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)
![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)
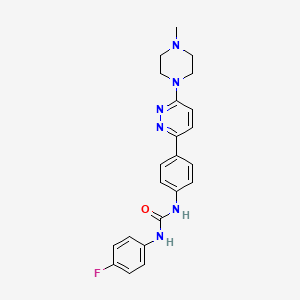
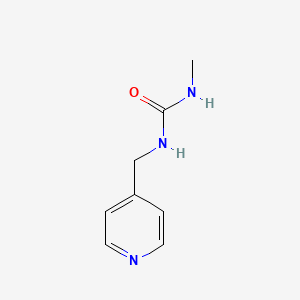
![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)